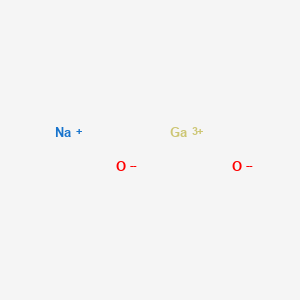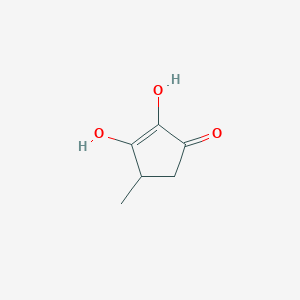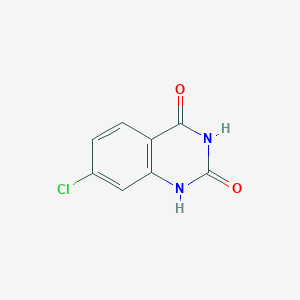
7-Chloroquinazoline-2,4(1h,3h)-dione
Descripción general
Descripción
7-Chloroquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The compound is also known by several other names, including 7-chloro-1H-quinazoline-2,4-dione and 7-chloroquinazoline-2,4-diol .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinazoline-2,4(1H,3H)-dione includes a benzene ring fused with a 2,4-pyrimidinedione ring . The InChI code for the compound is InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloroquinazoline-2,4(1H,3H)-dione include a melting point of 360-362°C . The compound has a XLogP3 value of 1.4, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazoline derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antimalarial Activity
Some quinazoline derivatives have shown antimalarial potential . This could be particularly useful in the development of treatments for drug-resistant strains of malaria.
Antioxidant Activity
Quinazoline derivatives have been found to have antioxidant activity . This could have potential applications in the treatment of diseases caused by oxidative stress, such as heart disease and cancer.
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated anti-inflammatory properties . This could make them useful in the treatment of inflammatory diseases such as arthritis and asthma.
Anticonvulsant Activity
Some quinazoline derivatives have shown anticonvulsant activity . This could potentially lead to the development of new treatments for epilepsy and other seizure disorders.
Anticancer Activity
Quinazoline derivatives have shown promise in the treatment of cancer . For example, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
Anti-HIV Activity
Quinazoline derivatives have also been found to have anti-HIV activity . This could potentially lead to the development of new antiretroviral drugs for the treatment of HIV/AIDS.
Antidiabetic Activity
Some quinazoline derivatives have shown antidiabetic activity . This could potentially lead to the development of new treatments for diabetes.
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloroquinazoline-2,4(1h,3h)-dione, have been found to exhibit a wide range of biopharmaceutical activities . These compounds have been used in the synthesis of diverse molecules of physiological significance and pharmacological utility .
Mode of Action
It is known that quinazoline and quinazolinone derivatives can induce apoptosis via mechanisms that involve either extrinsic or intrinsic pathways . These compounds interact with their targets, leading to changes that result in various biological activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline and quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and other activities .
Propiedades
IUPAC Name |
7-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAYZARVWHJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289357 | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinazoline-2,4(1h,3h)-dione | |
CAS RN |
13165-35-0 | |
| Record name | 13165-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinazoline-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

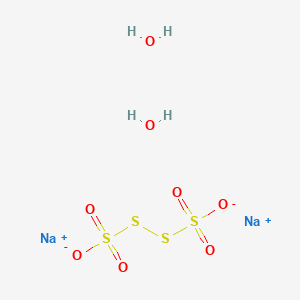
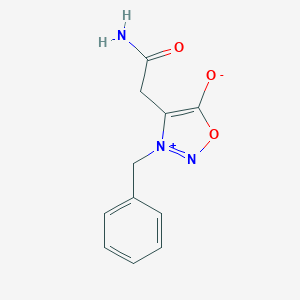

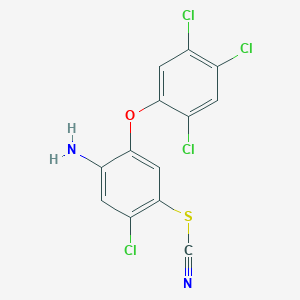

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
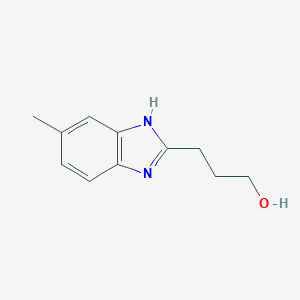

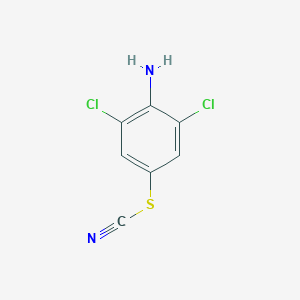
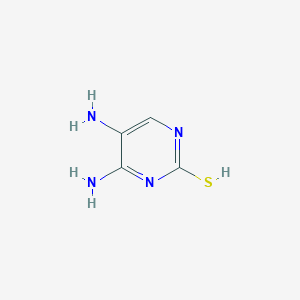

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
